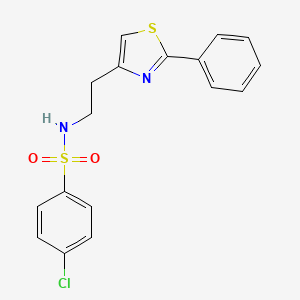

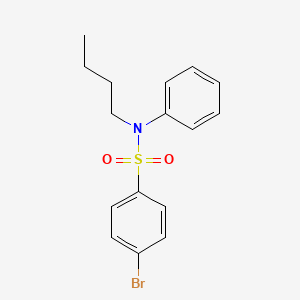

4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide has been reported in the literature . For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized, combining thiazole and sulfonamide, groups known for their antibacterial activity .Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Scientific Research Applications

Anticancer Activity

The derivatives of 4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide have shown promising results in anticancer studies. These compounds have been evaluated for their cytotoxic effects in various cancer cell lines, including HeLa, HCT-116, and MCF-7 . Some derivatives exhibited selective cytotoxicity towards cancer cells while showing lower toxicity against non-tumor cell lines. They induce apoptosis in cancer cells, increase the early apoptotic population, elevate the percentage of cells in the sub-G1 phase of the cell cycle, and activate caspases .

Antibacterial Activity

The antibacterial properties of thiazole and sulfonamide groups have been combined in the derivatives of this compound. These molecules have been tested for their effectiveness against both Gram-negative and Gram-positive bacteria. Some derivatives, particularly those with tert-butyl and isopropyl substitutions, have shown potent antibacterial activity against multiple bacterial strains .

Metabolic Stability

The metabolic stability of these compounds has been assessed in human liver microsomes. The most active compounds demonstrated half-lives in the range of 9.1–20.3 minutes, suggesting moderate stability and potential for further optimization . The metabolic pathways hypothesized involve oxidation to sulfenic and subsequently sulfinic acids as metabolites .

Anti-Inflammatory Activity

Thiazole derivatives have been recognized for their anti-inflammatory properties. Some synthesized compounds containing the thiazole ring have shown anti-inflammatory activity comparable to standard drugs like ibuprofen .

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been explored through various in vitro methods, such as hydrogen peroxide scavenging. This indicates the compound’s ability to neutralize reactive oxygen species, which can be beneficial in preventing oxidative stress-related diseases .

Neuroprotective Effects

Some thiazole derivatives have been found to play a role in the regulation of central inflammation and may be used to control brain inflammation processes. This suggests potential neuroprotective applications, which could be valuable in treating neurodegenerative disorders .

Mechanism of Action

Target of Action

It is known that thiazole and sulfonamide groups, which are part of the compound’s structure, have known antibacterial activity .

Mode of Action

It has been suggested that the compound exhibits antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .

Biochemical Pathways

It is known that thiazole derivatives have been reported with a variety of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Result of Action

It has been suggested that the compound displays potent antibacterial activity against both gram-negative and gram-positive bacteria .

properties

IUPAC Name |

4-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2S2/c18-14-6-8-16(9-7-14)24(21,22)19-11-10-15-12-23-17(20-15)13-4-2-1-3-5-13/h1-9,12,19H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVWMXJFKDCDMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide](/img/structure/B2608412.png)

![N-[(4-Methoxyphenyl)methyl]-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2608413.png)

![4-butyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2608415.png)

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(propan-2-yl)butanamide](/img/structure/B2608417.png)

![N-[[1-(2-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide](/img/structure/B2608428.png)

![3-(2-chlorophenyl)-5-[5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]-4-methyl-1,2-oxazole](/img/structure/B2608430.png)

![1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2608432.png)